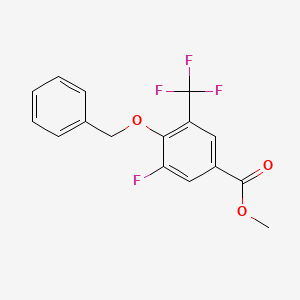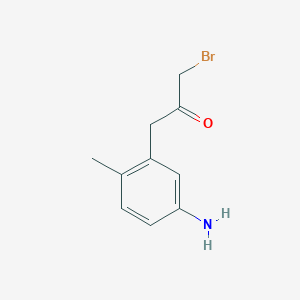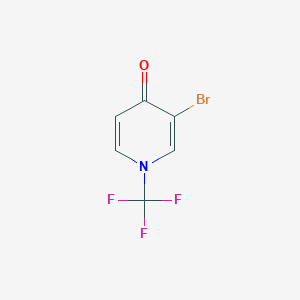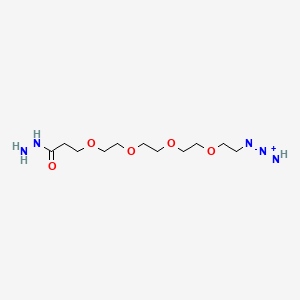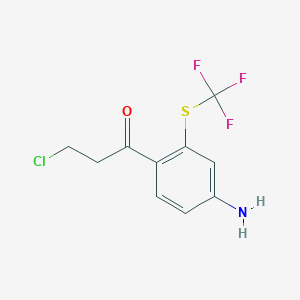
4-bromo-3-(((tert-butoxycarbonyl)(methyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-3-(((tert-butoxycarbonyl)(methyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylic acid is a complex organic compound that features a pyrazole ring substituted with various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-(((tert-butoxycarbonyl)(methyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylic acid typically involves multiple steps, starting from commercially available precursorsThe final step involves the carboxylation of the pyrazole ring to introduce the carboxylic acid functionality .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
化学反応の分析
Types of Reactions
4-bromo-3-(((tert-butoxycarbonyl)(methyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Carboxylation and Decarboxylation: The carboxylic acid group can participate in carboxylation and decarboxylation reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Carboxylation: Carbon dioxide (CO2) in the presence of a base can be used for carboxylation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrazole derivatives, while deprotection reactions yield the free amine .
科学的研究の応用
4-bromo-3-(((tert-butoxycarbonyl)(methyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylic acid has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: It is used in the development of potential pharmaceutical agents due to its bioactive properties.
Biological Studies: It can be used as a probe to study biological pathways and mechanisms.
作用機序
The mechanism of action of 4-bromo-3-(((tert-butoxycarbonyl)(methyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules .
類似化合物との比較
Similar Compounds
4-bromo-1H-pyrazole-5-carboxylic acid: Lacks the Boc and methylamino groups, making it less versatile in certain synthetic applications.
3-(((tert-butoxycarbonyl)(methyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylic acid: Lacks the bromine atom, affecting its reactivity in substitution reactions.
Uniqueness
4-bromo-3-(((tert-butoxycarbonyl)(methyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylic acid is unique due to the combination of its functional groups, which confer specific reactivity and potential bioactivity. This makes it a valuable compound for both synthetic and medicinal chemistry applications.
特性
分子式 |
C12H18BrN3O4 |
|---|---|
分子量 |
348.19 g/mol |
IUPAC名 |
4-bromo-2-methyl-5-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C12H18BrN3O4/c1-12(2,3)20-11(19)15(4)6-7-8(13)9(10(17)18)16(5)14-7/h6H2,1-5H3,(H,17,18) |
InChIキー |
ZAJXUOWCARNFDE-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N(C)CC1=NN(C(=C1Br)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,2R,6S,8S)-4,10-dibenzyl-4,10-diazatricyclo[6.3.0.02,6]undecan-7-one](/img/structure/B14042873.png)


![1-(3,8-Diazabicyclo[3.2.1]octan-3-YL)-2,2,2-trifluoroethanone hydrochloride](/img/structure/B14042892.png)
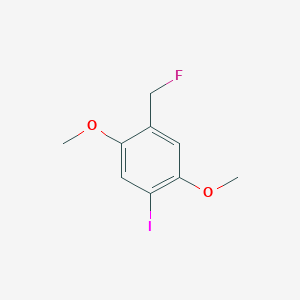
![N3-[1,1'-Biphenyl]-4-yl-N1,N1-diphenyl-1,3-benzenediamine](/img/structure/B14042915.png)
![[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethoxy-hydroxyphosphoryl]oxymethyl propan-2-yl carbonate](/img/structure/B14042918.png)
